N-Methyl-2-nitro-N-phenyl-9H-fluoren-9-amine
Description
N-Methyl-2-nitro-N-phenyl-9H-fluoren-9-amine is a chemical compound with a complex structure that includes a fluorenyl group, a nitro group, and a phenyl group
Properties
CAS No. |
62799-33-1 |
|---|---|
Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-methyl-2-nitro-N-phenyl-9H-fluoren-9-amine |
InChI |
InChI=1S/C20H16N2O2/c1-21(14-7-3-2-4-8-14)20-18-10-6-5-9-16(18)17-12-11-15(22(23)24)13-19(17)20/h2-13,20H,1H3 |
InChI Key |
AGHGBFWILJCDMP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-nitro-N-phenyl-9H-fluoren-9-amine typically involves multiple steps, starting with the preparation of the fluorenylamine backbone. One common method involves the nitration of fluorene to introduce the nitro group, followed by methylation and subsequent amination to attach the phenyl group. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-nitro-N-phenyl-9H-fluoren-9-amine can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-Methyl-2-amino-N-phenyl-9H-fluoren-9-amine, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
N-Methyl-2-nitro-N-phenyl-9H-fluoren-9-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of N-Methyl-2-nitro-N-phenyl-9H-fluoren-9-amine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the fluorenyl and phenyl groups can interact with various biomolecules through π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Methyl-2-nitro-N-phenyl-9H-fluoren-9-amine include:
2-Nitro-9H-fluoren-9-one: Another nitro-substituted fluorene derivative with different functional groups.
N-Methyl-9H-fluoren-9-amine: A simpler derivative lacking the nitro and phenyl groups.
Uniqueness
This compound is unique due to the combination of its nitro, phenyl, and fluorenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
